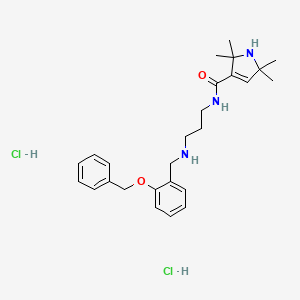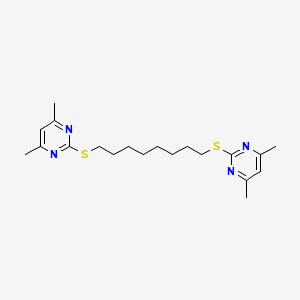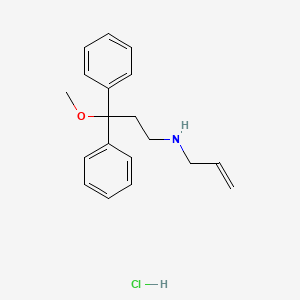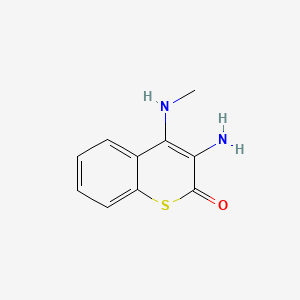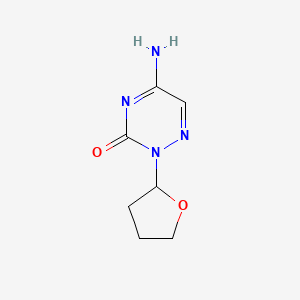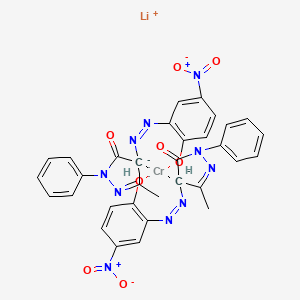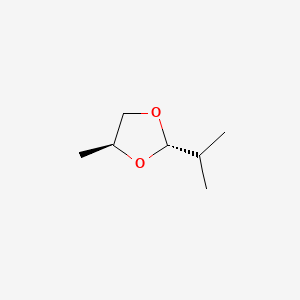
2-Isopropyl-4-methyl-1,3-dioxolane, (2S,4S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Isopropyl-4-methyl-1,3-dioxolane, (2S,4S)- is a chemical compound with the molecular formula C7H14O2. It is a stereoisomer with two defined stereocenters. This compound is part of the dioxolane family, which are cyclic ethers commonly used in various chemical applications due to their stability and reactivity .
准备方法
Synthetic Routes and Reaction Conditions
2-Isopropyl-4-methyl-1,3-dioxolane, (2S,4S)- can be synthesized through the reaction of isopropyl alcohol with 4-methyl-1,3-dioxolane under acidic conditions. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the formation of the dioxolane ring .
Industrial Production Methods
In industrial settings, the production of 2-Isopropyl-4-methyl-1,3-dioxolane, (2S,4S)- often involves continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products. The use of advanced purification techniques such as distillation and crystallization ensures the final product’s purity .
化学反应分析
Types of Reactions
2-Isopropyl-4-methyl-1,3-dioxolane, (2S,4S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form alcohols.
Substitution: The dioxolane ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like halides and amines can be used under basic conditions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohols.
Substitution: Various substituted dioxolanes depending on the nucleophile used.
科学研究应用
2-Isopropyl-4-methyl-1,3-dioxolane, (2S,4S)- has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
作用机制
The mechanism of action of 2-Isopropyl-4-methyl-1,3-dioxolane, (2S,4S)- involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of various metabolites. Its stability and reactivity make it a valuable tool in studying enzyme kinetics and metabolic processes .
相似化合物的比较
Similar Compounds
- cis-2-Isopropyl-4-methyl-1,3-dioxolane
- 1,3-Dioxolane, 4-methyl-2-propyl-
- 1,3-Dioxolane, 2-ethyl-4-methyl-
Uniqueness
2-Isopropyl-4-methyl-1,3-dioxolane, (2S,4S)- is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This stereoisomer’s defined stereocenters make it particularly valuable in stereoselective synthesis and studies involving chiral environments .
属性
CAS 编号 |
122045-40-3 |
|---|---|
分子式 |
C7H14O2 |
分子量 |
130.18 g/mol |
IUPAC 名称 |
(2S,4S)-4-methyl-2-propan-2-yl-1,3-dioxolane |
InChI |
InChI=1S/C7H14O2/c1-5(2)7-8-4-6(3)9-7/h5-7H,4H2,1-3H3/t6-,7-/m0/s1 |
InChI 键 |
NWXXKKDLGZLEGH-BQBZGAKWSA-N |
手性 SMILES |
C[C@H]1CO[C@@H](O1)C(C)C |
规范 SMILES |
CC1COC(O1)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[bis(2-hydroxyethyl)amino]ethanol;2-[4-[4-(carboxymethylsulfanyl)phenyl]phenyl]sulfanylacetic acid](/img/structure/B12732773.png)

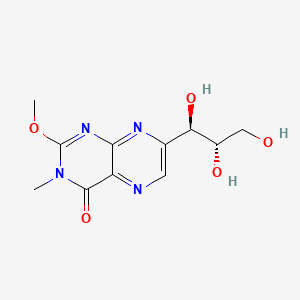

![1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-phenyloct-3-ynoate](/img/structure/B12732779.png)
